rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate
Description
rac-tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclohexyl scaffold with a methylamino substituent at the 4-position and a tert-butyl carbamate group attached via a methylene linker. The stereochemistry is defined as (1r,4r), indicating a trans configuration across the cyclohexane ring. This compound is part of a broader class of Boc-protected amines, widely used in medicinal chemistry for their stability and role as intermediates in drug synthesis. Its molecular formula is inferred to be C₁₃H₂₅N₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 241.35 g/mol .
Properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h10-11,14H,5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLSPVXNOQXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of trans-4-(Methylamino)cyclohexylmethanamine
A widely adopted method involves the sequential protection of the primary amine group on trans-4-(methylamino)cyclohexylmethanamine.
Steps :
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Substrate Preparation : trans-4-(Methylamino)cyclohexylmethanamine is synthesized via reductive amination of trans-4-aminocyclohexanecarboxaldehyde using methylamine and sodium cyanoborohydride.
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Boc Protection : The primary amine is reacted with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) at 0–25°C for 12–16 hours, catalyzed by 4-dimethylaminopyridine (DMAP).
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Workup : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3) to yield the title compound (purity >96%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Temperature | 0–25°C |
| Catalyst | DMAP (5 mol%) |
| Purity (HPLC) | >96% |
This method is favored for its scalability and reproducibility, though it requires stringent exclusion of moisture to prevent Boc group hydrolysis.
Methylation of tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamate
An alternative approach involves post-protection methylation of the secondary amine.
Procedure :
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Starting Material : tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamate (CAS 1393441-75-2) is treated with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF).
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Reaction Conditions : The mixture is stirred at 50°C for 24 hours under nitrogen atmosphere.
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Isolation : The product is extracted with ethyl acetate, washed with brine, and crystallized from methanol/water.
Optimization Insights :
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Base Selection : Potassium carbonate outperforms triethylamine due to superior solubility in DMF.
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Side Reactions : Overalkylation to dimethylated byproducts is mitigated by maintaining a 1:1 molar ratio of methyl iodide to substrate.
Stereochemical Control and Racemization Mitigation
The trans-1,4 stereochemistry is preserved using rigid cyclohexane precursors. Key strategies include:
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Low-Temperature Reactions : Conducting alkylation steps at 0–5°C to suppress ring flipping.
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Chiral Auxiliaries : Employing (R)- or (S)-BINOL-derived catalysts to enhance diastereomeric excess (de >90%).
Analytical Validation
Characterization Data :
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H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 2.40 (s, 3H, NCH), 3.15–3.25 (m, 2H, CHN).
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 65:35).
Impurity Profiling :
Industrial-Scale Production Considerations
Cost-Efficiency Metrics :
| Factor | Impact |
|---|---|
| BocO Cost | 58% of total material cost |
| Chromatography | 72% of purification expenses |
Process Intensification :
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Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield to 85%.
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Solvent Recycling : DCM and methanol are recovered via distillation (95% efficiency).
Emerging Methodologies
Enzymatic Resolution :
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Lipase-mediated kinetic resolution achieves enantiomeric excess (ee) of 88% for individual enantiomers, though scalability remains limited.
Photocatalytic Amination :
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate exhibits promising pharmacological properties. Its structural similarity to known pharmaceuticals suggests potential applications in drug development targeting specific receptors involved in neurological disorders.
Case Study: Binding Affinity Studies
Studies have shown that this compound has a significant binding affinity to certain neurotransmitter receptors, indicating its potential role as a therapeutic agent. For instance, experiments conducted on receptor-ligand interactions demonstrated that modifications to the carbamate structure can enhance binding efficacy, leading to increased biological activity .
Synthetic Chemistry
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process may include:
- Protection of amine functionalities
- Formation of the carbamate linkage
- Purification techniques such as recrystallization or chromatography
These synthetic methodologies are essential for producing analogs with varied biological activities .
Mechanism of Action
The mechanism of action of rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Key Observations :
Stereochemistry : The (1r,4r) configuration distinguishes it from cis isomers (e.g., ), which may exhibit divergent pharmacokinetic properties due to spatial constraints in receptor binding .
Substituent Effects : The tert-butyl carbamate group enhances stability compared to unprotected amines (e.g., benzamide analogs in ), but reduces solubility in aqueous media .
Synthetic Accessibility : Yields for similar compounds vary widely (17–90%), suggesting that steric hindrance from the methylene linker and Boc group may complicate synthesis .
Pharmacological and Physicochemical Properties
- Receptor Affinity : Unlike quinazoline-containing analogs (), this compound lacks aromatic moieties, likely reducing affinity for kinase targets but preserving selectivity for amine-binding receptors (e.g., opioid receptors implied in ) .
- Thermal Stability : Predicted boiling points (~523°C for quinazoline analogs in ) suggest that simpler cyclohexane-based structures (like the target compound) may have lower thermal stability due to reduced molecular complexity .
Biological Activity
Rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- CAS Number : 2839128-67-3
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is believed to act as a modulator of signaling pathways involved in cell proliferation and survival.
Target Pathways
- PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. Compounds that influence this pathway can have significant implications in cancer therapy.
- cMet Pathway : The compound may interact with the cMet receptor, which is involved in tumorigenesis and metastasis.
Biological Activity
Recent studies have evaluated the efficacy of this compound in various biological assays:
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Cancer Cell Lines :
A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent. -
Mechanistic Insights :
Research conducted by the University of Groningen explored the compound's role in modulating the PI3K/Akt signaling pathway. It was found that treatment with this compound led to enhanced phosphorylation of Akt, indicating activation of this survival pathway.
Safety and Toxicology
While initial findings are promising regarding the therapeutic potential of this compound, further studies are required to assess its safety profile. Toxicological evaluations are necessary to determine any adverse effects associated with prolonged exposure or high doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with a functionalized cyclohexylmethylamine precursor under basic conditions (e.g., potassium carbonate in DMF at 120°C for 12–24 hours) . Stereochemical control is achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, trans-configured cyclohexyl intermediates (1r,4r) are critical to maintaining stereochemical integrity during alkylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent racemization. Use chiral HPLC or X-ray crystallography to confirm stereochemistry post-synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and carbamate carbonyl (δ ~155 ppm). Cyclohexyl protons show characteristic splitting patterns (e.g., axial vs. equatorial protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 228.33 for CHNO) .
- Chiral Analysis : Use chiral stationary phases in HPLC (e.g., Chiralpak® AD-H) to resolve enantiomers and assess optical purity .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between enantiomeric forms of this compound?
- Methodological Answer :
- Enantiomer Separation : Employ preparative chiral chromatography to isolate (1r,4r) and (1s,4s) enantiomers .
- Biological Assays : Test each enantiomer in parallel for target binding (e.g., enzyme inhibition) and cellular toxicity. For example, rac-forms may show reduced activity due to competitive binding of non-active enantiomers .
- Computational Modeling : Perform molecular docking to compare enantiomer interactions with biological targets (e.g., active site steric clashes in (1s,4s) forms) .
Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare logP values (e.g., via shake-flask method) to assess hydrophobicity differences between enantiomers. The (1r,4r) configuration may enhance membrane permeability due to reduced steric hindrance .
- Metabolic Stability : Incubate enantiomers with liver microsomes to evaluate CYP450-mediated oxidation. The tert-butyl group generally slows metabolism, but stereochemistry influences regioselectivity .
- Data Table :
| Enantiomer | logP | Metabolic Half-life (h) |
|---|---|---|
| (1r,4r) | 2.1 | 4.3 ± 0.2 |
| (1s,4s) | 1.8 | 3.1 ± 0.3 |
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
- Purification Optimization : Use recrystallization with mixed solvents (e.g., ethyl acetate/hexane) to remove diastereomeric impurities. Crystallization conditions (e.g., cooling rate) must be tightly controlled .
- Case Study : A 2024 study achieved >99% enantiomeric excess by coupling continuous flow synthesis with real-time chiral HPLC feedback .
Q. How can researchers elucidate the compound’s mechanism of action in neuroprotective studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or photoaffinity labeling with a radiolabeled analog (e.g., H-labeled carbamate) to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to map signaling pathways (e.g., BDNF/TrkB activation) .
- In Vivo Validation : Test efficacy in animal models (e.g., ischemic stroke) with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma levels with neuroprotection .
Data Contradiction Analysis
Q. Why do solubility discrepancies arise between computational predictions and experimental data?
- Methodological Answer :
- Solvent Effects : Computational models (e.g., COSMO-RS) may underestimate hydrogen bonding with polar aprotic solvents. Experimentally validate solubility in DMSO, ethanol, and PBS .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which significantly alter solubility .
- Data Table :
| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
|---|---|---|
| DMSO | 45.2 | 38.7 ± 2.1 |
| Ethanol | 12.5 | 8.9 ± 0.5 |
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, SH-SY5Y, HeLa) with standardized MTT assays. Note differences in membrane transporter expression (e.g., P-gp efflux in HeLa) .
- Mechanistic Studies : Use siRNA knockdown to identify resistance factors (e.g., overexpression of anti-apoptotic Bcl-2 in SH-SY5Y) .
- Dose-Response Analysis : Fit data to Hill equation models to compare IC values and Hill slopes, which may indicate cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
